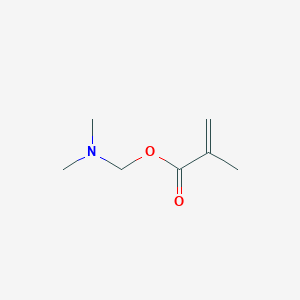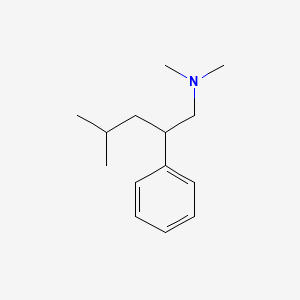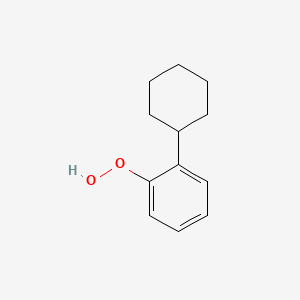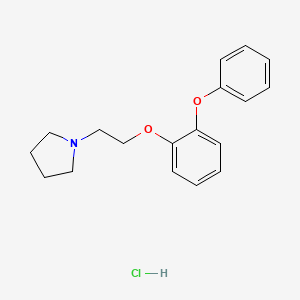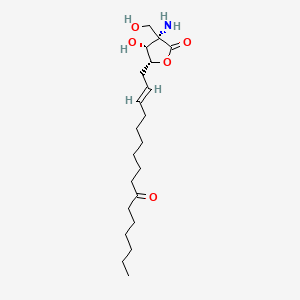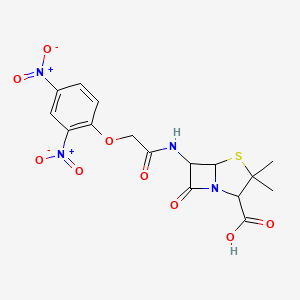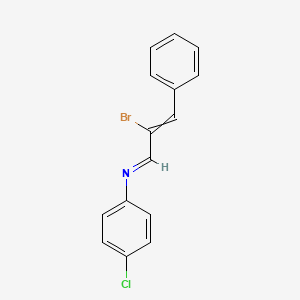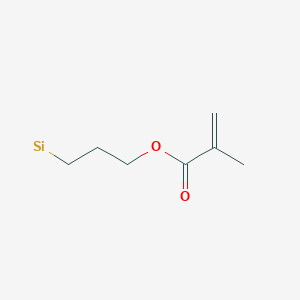![molecular formula C7H9NO2 B14685677 Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- CAS No. 29238-14-0](/img/structure/B14685677.png)
Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- is an organic compound with the molecular formula C₇H₇NO₂ It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a propanenitrile backbone, with a hydroxy and butynyl group attached via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated precursor with a cyanide ion (CN⁻). For example, reacting 3-bromopropanenitrile with 4-hydroxy-2-butynyl alcohol in the presence of a base can yield the desired compound.
Etherification: Another approach is the etherification of 3-hydroxypropanenitrile with 4-hydroxy-2-butynyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve the large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as LiAlH₄ (Lithium aluminium hydride).
Substitution: The hydroxy group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH₄ or catalytic hydrogenation using H₂ and a metal catalyst.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of esters or ethers depending on the reactants used.
Applications De Recherche Scientifique
Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may influence metabolic pathways involving nitrile and hydroxy groups, affecting cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanenitrile: A simpler nitrile compound without the hydroxy and butynyl groups.
3-Hydroxypropanenitrile: Contains a hydroxy group but lacks the butynyl ether linkage.
4-Hydroxy-2-butynyl bromide: Contains the butynyl group but lacks the nitrile functionality.
Uniqueness
Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitrile and a hydroxy-butynyl ether linkage allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
29238-14-0 |
|---|---|
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
3-(4-hydroxybut-2-ynoxy)propanenitrile |
InChI |
InChI=1S/C7H9NO2/c8-4-3-7-10-6-2-1-5-9/h9H,3,5-7H2 |
Clé InChI |
WZFIPSCUBUJRHX-UHFFFAOYSA-N |
SMILES canonique |
C(COCC#CCO)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene](/img/structure/B14685597.png)
![12a-Methyl-3,4,4a,4b,5,6,9,10,11,12-decahydronaphtho[2,1-f]chromene-2,8-dione](/img/structure/B14685611.png)
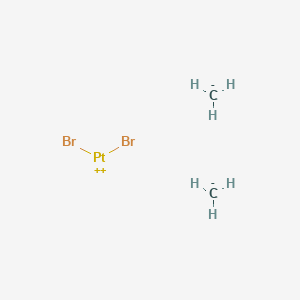
![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14685619.png)
